Cas no 938515-70-9 (N1-(4-Fluorophenyl)-β-alaninamide)

N1-(4-Fluorophenyl)-β-alaninamide is a fluorinated β-alanine derivative with potential applications in pharmaceutical and biochemical research. The incorporation of a 4-fluorophenyl group enhances its stability and may influence binding affinity in biological systems, making it a valuable intermediate for drug development. Its well-defined structure allows for precise modifications in peptide synthesis and medicinal chemistry. The compound exhibits favorable solubility in common organic solvents, facilitating its use in experimental workflows. Researchers may explore its utility in designing enzyme inhibitors or receptor-targeting molecules due to its balanced hydrophobicity and electronic properties. The presence of the fluorine atom also enables tracking via 19F NMR in mechanistic studies.
N1-(4-Fluorophenyl)-β-alaninamide structure
938515-70-9 structure
Product Name:N1-(4-Fluorophenyl)-β-alaninamide
CAS No:938515-70-9
MF:C9H11FN2O
MW:182.194845438004
CID:1087343
PubChem ID:16792132
Update Time:2025-06-08

N1-(4-Fluorophenyl)-β-alaninamide Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-N-(4-fluorophenyl)propanamide
    • 3-Amino-N-(4-fluorophenyl)propanamidehydrochloride
    • N~1~-(4-fluorophenyl)-beta-alaninamide(SALTDATA: HCl)
    • 938515-70-9
    • SCHEMBL7095442
    • DTXSID001286106
    • CS-0118559
    • AKOS000104262
    • F21222
    • N-(4-fluorophenyl)-beta-alaninamide
    • N~1~-(4-fluorophenyl)-beta-alaninamide
    • STL411773
    • N1-(4-Fluorophenyl)-β-alaninamide
    • MDL: MFCD09726185
    • Inchi: 1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)
    • InChI Key: FQNWWWPTOXJNJM-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NC(CCN)=O

Computed Properties

  • Exact Mass: 182.08554114g/mol
  • Monoisotopic Mass: 182.08554114g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 366.7±27.0 °C at 760 mmHg
  • Flash Point: 175.6±23.7 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N1-(4-Fluorophenyl)-β-alaninamide Security Information

N1-(4-Fluorophenyl)-β-alaninamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F600613-100mg
N1-(4-Fluorophenyl)-β-alaninamide
938515-70-9
100mg
$ 50.00 2022-06-04
TRC
F600613-500mg
N1-(4-Fluorophenyl)-β-alaninamide
938515-70-9
500mg
$ 70.00 2022-06-04
TRC
F600613-1g
N1-(4-Fluorophenyl)-β-alaninamide
938515-70-9
1g
$ 115.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1189199-1g
3-Amino-n-(4-fluorophenyl)propanamide
938515-70-9 98%
1g
¥9124.00 2024-08-09
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